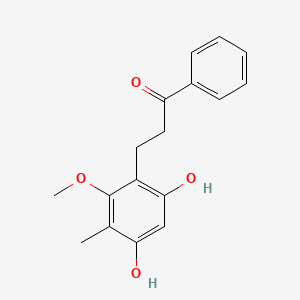
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is a compound with a complex structure that includes both phenolic and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde with phenylacetone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
Scientific Research Applications
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-4-anisaldehyde: Another compound with similar structural features.
Uniqueness
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is unique due to its combination of phenolic and ketone functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O4/c1-11-15(19)10-16(20)13(17(11)21-2)8-9-14(18)12-6-4-3-5-7-12/h3-7,10,19-20H,8-9H2,1-2H3 |
InChI Key |
FMIPTRUHEIUNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)CCC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















